Indacaterol maleate
CAS No.: 753498-25-8
Cat. No.: VC21334921
Molecular Formula: C28H32N2O7
Molecular Weight: 508.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 753498-25-8 |
---|---|
Molecular Formula | C28H32N2O7 |
Molecular Weight | 508.6 g/mol |
IUPAC Name | but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one |
Standard InChI | InChI=1S/C24H28N2O3.C4H4O4/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;5-3(6)1-2-4(7)8/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1-2H,(H,5,6)(H,7,8)/t22-;/m0./s1 |
Standard InChI Key | IREJFXIHXRZFER-FTBISJDPSA-N |
Isomeric SMILES | CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O |
SMILES | CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O |
Appearance | White Solid |
Melting Point | 195-202°C with decomposition 195 °C (decomposition) |
Basic Characteristics and Chemical Properties
Indacaterol maleate is an ultra-long-acting β2-adrenergic agonist with high receptor selectivity. The compound consists of indacaterol combined with maleic acid to form a stable salt. The chemical formula is C24H28N2O3·C4H4O4 with a molecular weight of 508.56 . Physically, it appears as a solid compound that requires proper storage conditions to maintain stability. The chemical name is (Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one .
Indacaterol was first approved in the European Union in 2009 as a once-daily maintenance monotherapy for patients with COPD under the brand name Onbrez® Breezhaler® . In the United States, it is marketed as Arcapta Neohaler, which contains indacaterol maleate equivalent to 75 mcg of indacaterol per capsule .
Mechanism of Action
Indacaterol functions as a selective β2-adrenergic receptor agonist. When inhaled, it acts locally in the lungs as a bronchodilator. Although β2-receptors are predominant in bronchial smooth muscle and β1-receptors predominate in the heart, β2-adrenergic receptors also exist in the human heart, comprising 10%-50% of total adrenergic receptors .
The pharmacological effects of indacaterol are primarily attributed to:
-
Stimulation of intracellular adenyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cyclic AMP)
-
Increased cyclic AMP levels, which cause relaxation of bronchial smooth muscle
In vitro studies have demonstrated that indacaterol exhibits more than 24-fold greater agonist activity at β2-receptors compared to β1-receptors and 20-fold greater agonist activity compared to β3-receptors. This selectivity profile is similar to that of formoterol, another LABA .
Clinical Efficacy
Lung Function Improvements
Multiple clinical trials have demonstrated the efficacy of indacaterol maleate in improving lung function. In a comparative study of indacaterol maleate and acetate salts versus placebo, both salt forms showed significant improvements in trough forced expiratory volume in 1 second (FEV1). The least squares (LS) mean treatment differences versus placebo were:
-
Indacaterol maleate: 186 mL (95% CI, 129 to 243 mL, p < 0.001)
-
Indacaterol acetate: 146 mL (95% CI, 90 to 203 mL, p < 0.001)
Additionally, both indacaterol salts demonstrated improvements in other lung function parameters:
Table 1: Mean Treatment Differences in Peak Expiratory Flow (PEF) Compared with Placebo
Source: Lung function study of indacaterol salts
Comparative Efficacy with Other Bronchodilators
Several studies have compared indacaterol with other established bronchodilators:
-
INTENSITY Trial: Over 12 weeks, indacaterol 150 μg demonstrated statistical superiority to salmeterol for the primary endpoint of FEV1 standardized area under the curve (AUC 5 min to 11 h 45 min), with an adjusted mean difference of 60 mL (95% CI 40–80 mL) .
-
INSIST Study: Trough FEV1 at week 12 was 170 mL higher in patients receiving indacaterol 150 μg compared with placebo (p < 0.001) and 60 mL higher compared with those receiving salmeterol 50 μg (p < 0.001) .
-
Comparison with Tiotropium: Studies have shown comparable or superior efficacy of indacaterol compared with tiotropium in certain parameters .
Patient-Reported Outcomes
Indacaterol has demonstrated consistent benefits in improving patient-reported outcomes:
Table 2: Percentage of Patients Achieving Clinically Important Improvements
Treatment | Minimum Clinically Important Difference in TDI* | Minimum Clinically Important Difference in SGRQ** |
---|---|---|
Indacaterol 150 μg once daily | 57-62% | 53-58% |
Indacaterol 300 μg once daily | 71% | 53% |
Tiotropium 18 μg once daily | 59% | 55% |
Salmeterol 50 μg twice daily | 54-57% | 47-49% |
Formoterol 12 μg twice daily | 54% | 51% |
Placebo | 38-45% | 40-46% |
*TDI: Transitional Dyspnea Index; **SGRQ: St. George's Respiratory Questionnaire
Source: Compiled from clinical studies
Compared with salmeterol, patients on indacaterol had a greater percentage of days with no rescue medication use (difference of 4.4 days; 95% CI 0.6–8.2; p < 0.05) and used fewer puffs/day of rescue medication (difference of −0.18; 95% CI –0.36 to 0.00; p < 0.05) over the 12-week INTENSITY study .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume